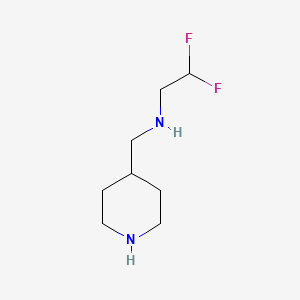
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is a chemical compound that features a piperidine ring substituted with a difluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine typically involves the reaction of piperidine derivatives with difluoroethylamine. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 2,2-difluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the difluoroethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluoroacetyl derivatives.
Reduction: Formation of difluoroethylamine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)ethanamine: Similar structure but with an additional fluorine atom.
2,2-Difluoro-N-methyl-N-[(2-methyl-4-piperidinyl)methyl]ethanamine: Similar structure with a methyl group substitution.
Uniqueness
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is unique due to its specific difluoroethylamine substitution, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16F2N2 |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7-8,11-12H,1-6H2 |
Clave InChI |
ROVOTQZASQSCIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


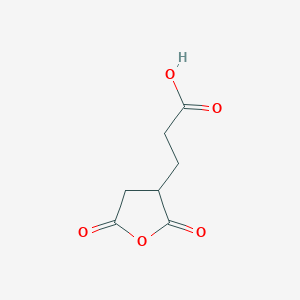
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
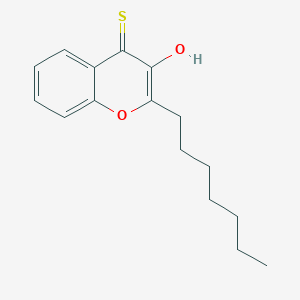
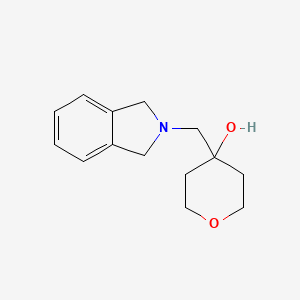
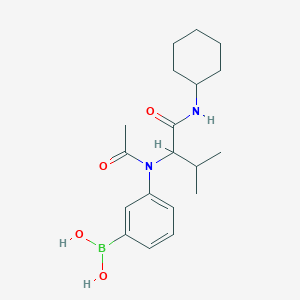
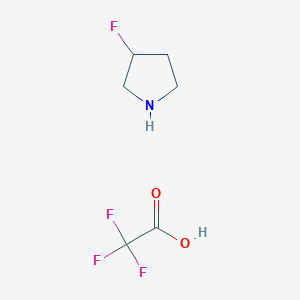
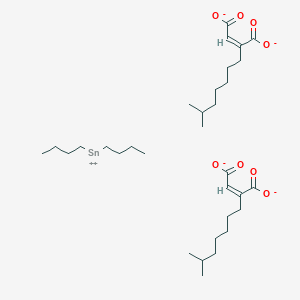
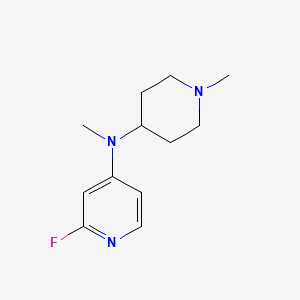
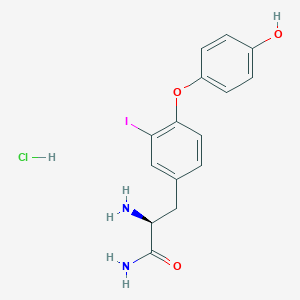
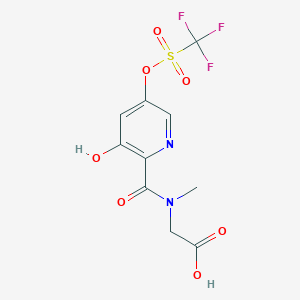
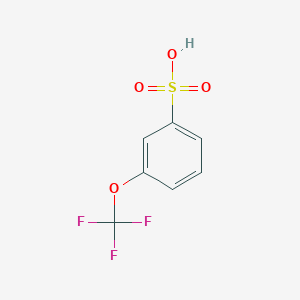
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
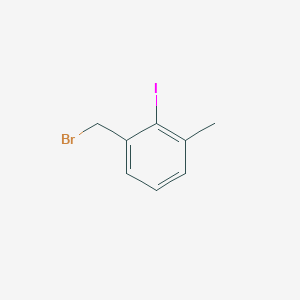
![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)
